molecular formula C8H12N2 B117888 N-methyl-1-pyridin-4-ylethanamine CAS No. 158958-52-2

N-methyl-1-pyridin-4-ylethanamine

Cat. No. B117888
CAS RN: 158958-52-2
M. Wt: 136.19 g/mol
InChI Key: MUIKHERDKLRMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-1-pyridin-4-ylethanamine” is a chemical compound with the molecular formula C8H12N2 . It has a molecular weight of 136.19 g/mol . The IUPAC name for this compound is N-methyl-1-pyridin-4-ylethanamine .


Molecular Structure Analysis

The molecular structure of “N-methyl-1-pyridin-4-ylethanamine” can be represented by the canonical SMILES string CC(C1=CC=NC=C1)NC . This compound has a complexity of 87.3 .


Physical And Chemical Properties Analysis

“N-methyl-1-pyridin-4-ylethanamine” has a XLogP3-AA value of 0.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 136.100048391 g/mol . The topological polar surface area is 24.9 Ų .

Scientific Research Applications

Anticonvulsant Potential

Research has indicated that Schiff bases of 3-aminomethyl pyridine, including compounds related to N-methyl-1-pyridin-4-ylethanamine, exhibit potential as anticonvulsant agents. A study by Pandey and Srivastava (2011) synthesized a series of these bases and found several compounds that provided seizure protection in various models. This research suggests a potential application of N-methyl-1-pyridin-4-ylethanamine derivatives in treating convulsive disorders (Pandey & Srivastava, 2011).

Photocytotoxicity in Cancer Treatment

Iron(III) complexes of pyridoxal Schiff bases, chemically related to N-methyl-1-pyridin-4-ylethanamine, have been investigated for their photocytotoxic properties in cancer cells. Basu et al. (2015) studied these complexes and observed remarkable photocytotoxicity with selective cellular uptake. This suggests potential applications in targeted cancer therapy using light-activated compounds (Basu et al., 2015).

Electro-Optic Materials

A study by Facchetti et al. (2003) explored the use of pyrrole-based donor-acceptor chromophores, including derivatives of N-methyl-1-pyridin-4-ylethanamine, for electro-optic applications. The synthesis of these chromophores and their layer-by-layer self-assembly into nonlinear optical/electro-optic multilayers demonstrates their potential in the development of advanced electro-optic materials (Facchetti et al., 2003).

Corrosion Inhibition

Research has also shown the efficacy of Schiff bases, related to N-methyl-1-pyridin-4-ylethanamine, as corrosion inhibitors. Murmu et al. (2019) synthesized Schiff bases and found them effective in inhibiting corrosion on mild steel in acidic medium. This suggests potential industrial applications in corrosion protection (Murmu et al., 2019).

Solar Cell Enhancement

Compounds related to N-methyl-1-pyridin-4-ylethanamine have been used to enhance the performance of dye-sensitized solar cells (DSSCs). Wei et al. (2015) synthesized pyridine-anchor co-adsorbents that improved the efficiency of DSSCs, suggesting a role for such compounds in the development of more efficient solar energy technologies (Wei et al., 2015).

properties

IUPAC Name

N-methyl-1-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIKHERDKLRMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588321
Record name N-Methyl-1-(pyridin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-pyridin-4-ylethanamine

CAS RN

158958-52-2
Record name N-Methyl-1-(pyridin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[1-(pyridin-4-yl)ethyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.